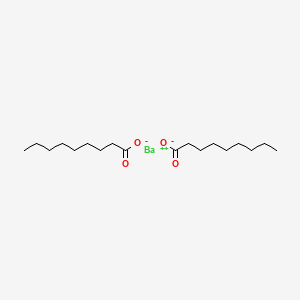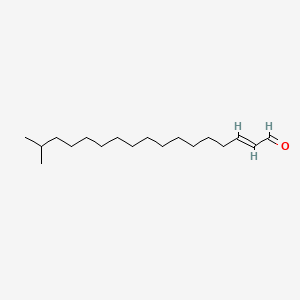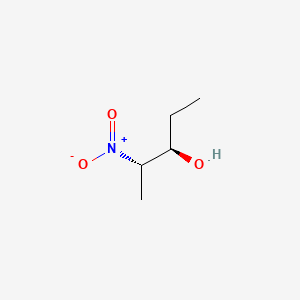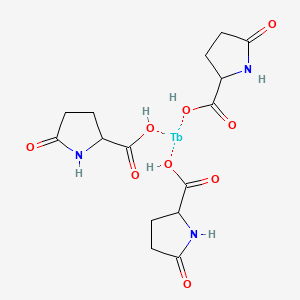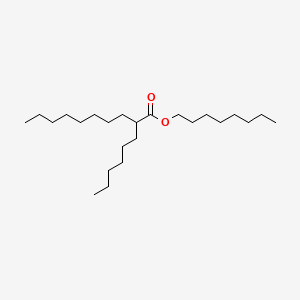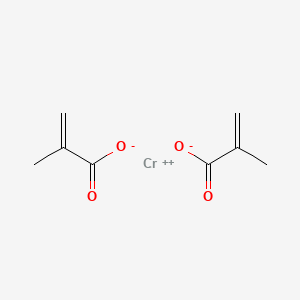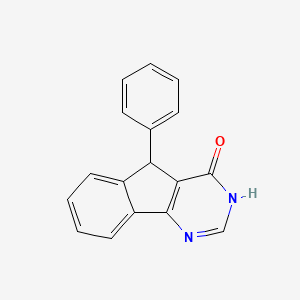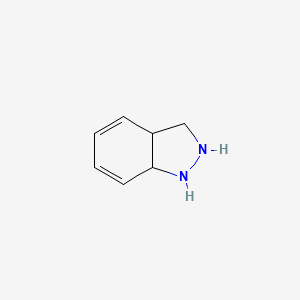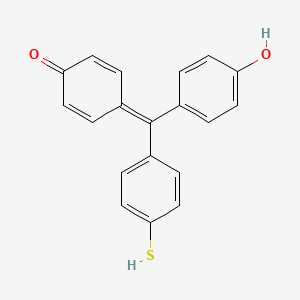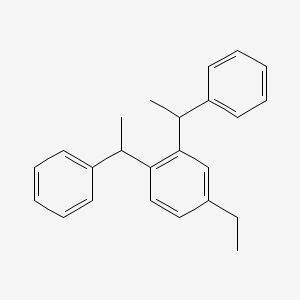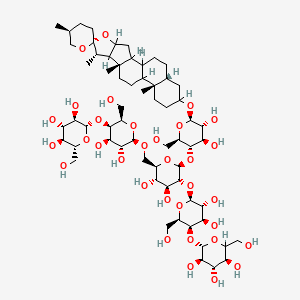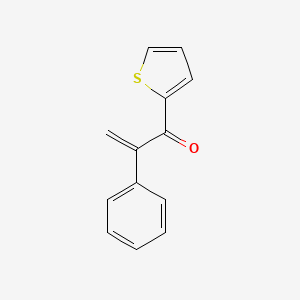
2-Propen-1-one, 2-phenyl-1-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is an organic compound with the molecular formula C13H10OS. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its unique structure, which includes a phenyl group and a thienyl group attached to a propenone backbone. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solution at room temperature, resulting in the formation of the desired chalcone compound .
Industrial Production Methods
In industrial settings, the production of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming the corresponding alcohol derivative.
Substitution: The phenyl and thienyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can result in various substituted chalcones with different functional groups attached to the phenyl or thienyl rings.
科学的研究の応用
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
類似化合物との比較
2-Propen-1-one, 2-phenyl-1-(2-thienyl)- can be compared with other similar compounds in the chalcone family, such as:
2-Propen-1-one, 1-phenyl-: This compound lacks the thienyl group and has different chemical properties and reactivity.
2-Propen-1-one, 1-(2-furyl)-: This compound has a furan ring instead of a thienyl ring, leading to different electronic and steric effects.
2-Propen-1-one, 1-(4-methoxyphenyl)-:
The uniqueness of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- lies in its combination of phenyl and thienyl groups, which impart distinct chemical and biological properties compared to other chalcones.
特性
CAS番号 |
13191-28-1 |
|---|---|
分子式 |
C13H10OS |
分子量 |
214.28 g/mol |
IUPAC名 |
2-phenyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10OS/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-9H,1H2 |
InChIキー |
SYULNVQABCAECY-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



